molecular formula C9H10BrF2N B1375334 4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine CAS No. 1247006-25-2

4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine

Cat. No.: B1375334
CAS No.: 1247006-25-2
M. Wt: 250.08 g/mol
InChI Key: OREQSTOGSPRULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine is an organic compound characterized by the presence of bromine, fluorine, and a dimethylmethanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine typically involves the reaction of 4-bromo-2,6-difluoroaniline with dimethylamine under specific conditions. The process may include the use of solvents such as toluene and catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry .

Properties

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N/c1-13(2)5-7-8(11)3-6(10)4-9(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREQSTOGSPRULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to procedure for the synthesis of Example A211A, by using 4-bromo-2,6-difluorobenzaldehyde (500 mg, 2.26 mmol), sodium triacetoxyborohydride (959 mg, 4.52 mmol) and 2M dimethylamine solution (2.626 mL, 4.52 mmol) to give the title compound as a colorless oil (452 mg, 79%). 1H NMR (400 MHz, CDCl3) δ 7.09 (d, J=6.8 Hz, 2H), 3.54 (s, 2H), 2.26 (s, 6H); MS ESI 249.9 [M+H]+, calcd for [C9H10BrF2N+H]+ 249.0.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
959 mg
Type
reactant
Reaction Step Two
Quantity
2.626 mL
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine
Reactant of Route 6
4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.